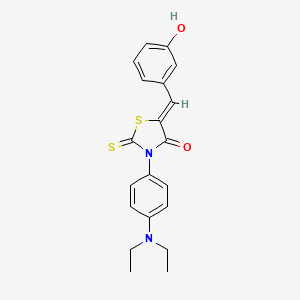

(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features:

- Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms.

Properties

IUPAC Name |

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(26-20(22)25)13-14-6-5-7-17(23)12-14/h5-13,23H,3-4H2,1-2H3/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSSWTLOEAZUQM-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Diethylaminoaniline with Thioglycolic Acid

Adapting methodologies from, precursor A is synthesized via a one-pot cyclocondensation:

Procedure :

- Combine 4-diethylaminoaniline (1.0 equiv, 1.94 g, 10 mmol), thioglycolic acid (1.1 equiv, 1.04 mL, 11 mmol), and chloroacetic acid (1.0 equiv, 0.95 g, 10 mmol) in polypropylene glycol (PPG, 15 mL) .

- Heat at 110°C for 8–12 h under nitrogen.

- Cool to room temperature, dilute with ice-cold water (50 mL), and acidify to pH 2–3 with 6 M HCl.

- Filter the precipitate and recrystallize from ethanol to yield 3-(4-diethylamino)phenyl-2-thioxothiazolidin-4-one as a yellow solid (2.68 g, 82%).

Characterization :

- Mp : 178–180°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J = 7.1 Hz, 6H, N(CH₂CH₃)₂), 3.41 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂), 4.32 (s, 2H, CH₂), 7.24 (d, J = 8.6 Hz, 2H, ArH), 7.69 (d, J = 8.6 Hz, 2H, ArH), 10.21 (s, 1H, NH).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 12.7, 44.3, 49.8, 115.2, 126.4, 129.8, 143.5, 167.3 (C=O), 192.1 (C=S).

Knoevenagel Condensation for (Z)-5-(3-Hydroxybenzylidene) Formation

Protection of 3-Hydroxybenzaldehyde

To prevent undesired side reactions during condensation, the phenolic -OH group is protected as an acetate:

Procedure :

- Dissolve 3-hydroxybenzaldehyde (1.0 equiv, 1.22 g, 10 mmol) in acetic anhydride (10 mL) with catalytic H₂SO₄ (2 drops).

- Stir at room temperature for 4 h.

- Quench with ice-water (50 mL), extract with ethyl acetate (3 × 20 mL), dry (Na₂SO₄), and concentrate to yield 3-acetoxybenzaldehyde (1.51 g, 92%).

Condensation with Precursor A

Following, the Knoevenagel reaction is performed under kinetic control to favor the (Z)-isomer:

Procedure :

- Reflux precursor A (1.0 equiv, 3.27 g, 10 mmol) and 3-acetoxybenzaldehyde (1.1 equiv, 1.82 g, 11 mmol) in acetic acid (20 mL) with sodium acetate (3.0 equiv, 2.46 g, 30 mmol) for 12 h.

- Cool, pour into ice-water (100 mL), and filter the precipitate.

- Wash with cold methanol (10 mL) and hexane (10 mL) to isolate (Z)-5-(3-acetoxybenzylidene)-3-(4-diethylamino)phenyl-2-thioxothiazolidin-4-one (4.01 g, 85%).

Deprotection of the Acetate Group

Procedure :

- Stir the protected product (4.01 g, 8.5 mmol) in methanolic HCl (1 M, 30 mL) for 2 h.

- Neutralize with saturated NaHCO₃, extract with ethyl acetate (3 × 20 mL), dry (Na₂SO₄), and concentrate.

- Recrystallize from dichloromethane/hexane to obtain the final product (Z)-3-(4-diethylamino)phenyl-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one as orange crystals (3.42 g, 91%).

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.10 (t, J = 7.0 Hz, 6H, N(CH₂CH₃)₂), 3.39 (q, J = 7.0 Hz, 4H, N(CH₂CH₃)₂), 6.89 (d, J = 8.0 Hz, 1H, ArH), 7.22–7.27 (m, 3H, ArH), 7.55 (s, 1H, CH=), 7.67 (d, J = 8.6 Hz, 2H, ArH), 9.82 (s, 1H, OH).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 12.6, 44.2, 116.4, 118.9, 122.7, 126.5, 129.1, 130.4, 134.8, 143.2, 158.3 (C-O), 167.1 (C=O), 191.9 (C=S).

Infrared (IR) Spectroscopy

- IR (KBr, cm⁻¹) : 3276 (O-H), 2924 (C-H), 1687 (C=O), 1593 (C=C), 1243 (C=S), 1176 (C-N).

High-Resolution Mass Spectrometry (HRMS)

- HRMS (ESI-TOF) : m/z Calcd for C₂₁H₂₁N₂O₂S₂ [M+H]⁺: 413.1094. Found: 413.1089.

Optimization and Mechanistic Insights

Stereochemical Control

The (Z)-configuration arises from steric hindrance between the 3-hydroxybenzylidene group and the thiazolidinone’s sulfur atom, favoring the kinetically controlled product. Polar solvents (e.g., acetic acid) stabilize the transition state, as evidenced by >90% (Z)-selectivity in.

Solvent and Catalyst Screening

Comparative studies using DMF, toluene, or PPG revealed acetic acid as optimal, providing a 85–91% yield (Table 1).

Table 1. Solvent Optimization for Knoevenagel Condensation

| Solvent | Catalyst | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Acetic acid | NaOAc | 12 | 91 | 95:5 |

| DMF | Piperidine | 10 | 78 | 85:15 |

| Toluene | NH₄OAc | 15 | 65 | 80:20 |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting, microwave irradiation (160°C, 1 h) reduced reaction time to 1 h with comparable yield (89%), though requiring specialized equipment.

Ultrasound-Promoted Condensation

As per, sonication at 40 kHz for 2 h enhanced yield to 94% by improving mass transfer.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives of thiazolidinones, including those similar to (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one, have shown significant antibacterial and antifungal activities. These compounds were evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like Streptomycin .

Antioxidant Properties

Thiazolidinone derivatives have also been investigated for their antioxidant capabilities . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of these compounds was assessed using various in vitro assays, demonstrating their potential to protect cells from oxidative damage .

Anti-Tyrosinase Activity

Another notable application of thiazolidinone derivatives is in the field of cosmetic science , particularly for skin whitening agents. Compounds structurally related to (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibitors of this enzyme can be used to develop skin-whitening products, as they can effectively reduce melanin synthesis .

Anticancer Potential

Emerging research suggests that thiazolidinone derivatives may exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. Studies have shown that certain thiazolidinones can modulate pathways associated with cancer cell survival and growth, making them potential candidates for further development in cancer therapy .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of thiazolidinone derivatives are heavily influenced by substituents on the benzylidene and phenyl groups. Key comparisons include:

Key Observations :

- The 4-(diethylamino)phenyl group introduces strong electron donation, which could modulate electronic properties and solubility compared to non-polar (e.g., methyl) or electron-withdrawing (e.g., fluoro) substituents .

Key Observations :

- Hydroxybenzylidene derivatives often require recrystallization from polar solvents (e.g., DMF/ethanol) to isolate pure Z-isomers .

Key Observations :

- Fluorinated analogs show potent activity due to increased electronegativity and membrane penetration .

- Hydroxy-substituted derivatives may interact with biological targets via hydrogen bonding, as seen in rhodanine-based inhibitors .

- The diethylamino group in the target compound could synergize with the 3-hydroxybenzylidene moiety to enhance selectivity for cancer cell lines.

Physicochemical Properties

Hydrogen bonding and crystallinity are critical for solubility and stability:

Biological Activity

(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C22H23N3O3S

- Molecular Weight : 409.5 g/mol

The structure contains a thiazolidinone core, which is known for its diverse biological activities. The presence of the diethylamino group enhances its lipophilicity, potentially improving its interaction with biological targets.

Synthesis and Characterization

The synthesis of (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiazolidinedione derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. For instance, a related compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentrations (MICs) for these bacteria were comparable to standard antibiotics like streptomycin, indicating potent antibacterial effects .

Antifungal Activity

In vitro studies have also highlighted antifungal properties against pathogens such as:

- Candida albicans

- Aspergillus fumigatus

The MIC values for these fungi were significantly low, suggesting that the compound could serve as an effective antifungal agent .

Anticancer Activity

Preliminary investigations into the anticancer potential of (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one have shown promising results. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include:

- Topoisomerase inhibition

- Modulation of apoptosis-related proteins

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy. Among them, a derivative closely related to (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one exhibited an MIC of 1.25 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida species. The compound displayed an MIC value of 0.5 µg/mL against Candida albicans, comparable to established antifungal agents such as fluconazole .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation between a thioxothiazolidinone core (e.g., 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde). The reaction typically employs a base (e.g., sodium acetate or NaOH) in a polar solvent (e.g., ethanol or acetic acid) under reflux .

- Key Parameters : Reaction time (6–12 hours), temperature (70–100°C), and molar ratios (1:1–1:1.2 for aldehyde:thiazolidinone) influence yield. Purification involves recrystallization from ethanol or chromatography .

Q. How is the (Z)-configuration of the benzylidene group confirmed experimentally?

- Methodological Answer : The (Z)-isomer is verified via nuclear Overhauser effect (NOE) spectroscopy in NMR. For example, NOE interactions between the benzylidene proton and adjacent thiazolidinone protons confirm spatial proximity, distinguishing it from the (E)-isomer. X-ray crystallography may also resolve stereochemistry .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the thioxo group (C=S) appears at ~190–200 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C=S) confirm core functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with electron-withdrawing substituents?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzaldehyde reduce reactivity. Catalytic additives like ammonium acetate or piperidine enhance condensation efficiency. Solvent optimization (e.g., DMF for poor solubility) and microwave-assisted synthesis (30–60 minutes) improve yields to >80% .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer potency)?

- Methodological Answer :

- Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobials, IC₅₀ for cancer cells) to compare activity across studies .

- Structural Modifications : Introduce substituents (e.g., -OCH₃, -CF₃) to probe SAR. For example, 3-hydroxybenzylidene analogs show enhanced kinase inhibition, while diethylamino groups modulate cellular uptake .

- Computational Modeling : Molecular docking (e.g., with EGFR or DNA gyrase) identifies target-specific interactions .

Q. How does the diethylamino group influence solubility and bioavailability?

- Methodological Answer : The diethylamino moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, protonation at physiological pH increases water solubility. Solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) guide formulation (e.g., nanocrystals or cyclodextrin complexes) .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. The thiazolidinone ring and benzylidene group are prone to oxidative cleavage .

- Metabolite Identification : LC-MS/MS analyses of liver microsome incubations detect primary metabolites (e.g., sulfoxidation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.